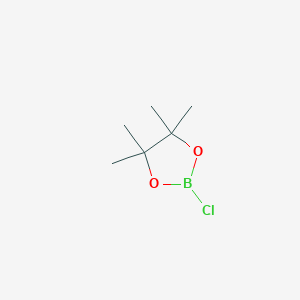

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Tetramethylethylene chlorophosphite, is a chemical compound with the empirical formula C6H12ClO2P . It has a molecular weight of 182.59 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is represented by the SMILES stringCC1(C)OP(Cl)OC1(C)C . The InChI key is WGPCXYWWBFBNSS-UHFFFAOYSA-N . Chemical Reactions Analysis

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82 °C/13 mmHg (lit.), and a density of 1.149 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Chemical Reactions

Ortho-Modified Derivatives Synthesis : A study by Spencer et al. (2002) focused on synthesizing ortho-modified derivatives of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, specifically mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds displayed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Lignin Analysis : Granata and Argyropoulos (1995) utilized this compound as a reagent for quantitative 31P NMR analysis of hydroxyl groups in lignins. The method offered excellent resolution of various phenolic hydroxyl environments (Granata & Argyropoulos, 1995).

Catalytic Reactions : Murata et al. (2002) demonstrated the use of this compound in dehydrogenative borylation reactions catalyzed by rhodium and ruthenium, leading to the synthesis of vinylboronates (Murata et al., 2002).

Material Science and Applications

Liquid Crystal Display Technology : Das et al. (2015) synthesized novel derivatives of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for potential application in liquid crystal display (LCD) technology. These compounds are also being tested for therapeutic use in neurodegenerative diseases (Das et al., 2015).

Optical Properties and Sensor Applications : Nie et al. (2020) designed a 4-substituted pyrene derivative using phenyl boronic ester, which demonstrated sensitivity and selectivity for hydrogen peroxide (H2O2), enabling its detection in living cells (Nie et al., 2020).

Additional Chemical Studies

Electrochemical Properties : Tanigawa et al. (2016) conducted electrochemical analyses of sulfur-containing organoboron compounds derived from 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, providing insights into their oxidation potentials and anodic substitution reactions (Tanigawa et al., 2016).

Synthesis and Structural Analysis : Wu et al. (2021) synthesized and characterized new compounds using this dioxaborolane, contributing to the understanding of their molecular and vibrational properties (Wu et al., 2021).

properties

IUPAC Name |

2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BClO2/c1-5(2)6(3,4)10-7(8)9-5/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYSAPTWKRPBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552592 | |

| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

67975-91-1 | |

| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-](/img/structure/B3055873.png)

![Benzyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate](/img/structure/B3055875.png)

![3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3055880.png)